

A Technical Guide to the Physicochemical Properties of Diadenosine Pentaphosphate Pentaammonium

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Compound of Interest

Compound Name: *Diadenosine pentaphosphate pentaammonium*

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Introduction

Diadenosine pentaphosphate (Ap5A) is an endogenous purine dinucleotide found in various cells and tissues, including platelets and neuronal cells.^[1] As a member of the diadenosine polyphosphate family (ApnA), it plays a significant role in diverse physiological processes through its action on purinergic receptors.^{[2][3]} This technical guide provides an in-depth overview of the core physicochemical properties of the pentaammonium salt of Diadenosine pentaphosphate (Ap5A pentaammonium), offering crucial data and methodologies for researchers in pharmacology, biochemistry, and drug development.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ap5A pentaammonium is fundamental for its application in experimental settings and for the development of potential therapeutic agents. The following table summarizes the key quantitative data available for this compound.

Property	Value	Source
Chemical Formula	C ₂₀ H ₂₉ N ₁₀ O ₂₂ P ₅ · 5NH ₃	[4]
Molecular Weight	1001.52 g/mol	[1]
Anhydrous Free Acid MW	916.37 g/mol	[4]
CAS Number	102783-61-9	[4]
Appearance	White to off-white powder	[4]
Solubility (in water)	50 mg/mL	[4]
Storage Temperature	-20°C to -80°C	[1]
Predicted pKa (Strongest Acidic)	~0.22 (for Adenosine-5'-Pentaphosphate)	[4]
Predicted pKa (Strongest Basic)	~4.93 (for Adenosine-5'-Pentaphosphate)	[4]

Note: The provided pKa values are predicted for a related compound, Adenosine-5'-Pentaphosphate, and should be considered as an estimation for Diadenosine pentaphosphate. Experimental determination is recommended for precise values.

Experimental Protocols

Accurate determination of physicochemical properties is critical for reproducible research. The following sections detail generalized experimental protocols for assessing the solubility, stability, and pKa of Ap5A pentaammonium.

Determination of Aqueous Solubility

A standard method for determining the aqueous solubility of a compound like Ap5A pentaammonium involves the shake-flask method.

Methodology:

- **Preparation of Supersaturated Solution:** Add an excess amount of Ap5A pentaammonium powder to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container.

- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the suspension at a high speed to pellet the undissolved solid.
- **Sampling and Dilution:** Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., water or a specific buffer) to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of Ap5A in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

The stability of Ap5A pentaammonium in solution can be assessed by monitoring its degradation over time under various conditions (e.g., different temperatures and pH values).

Methodology:

- **Solution Preparation:** Prepare solutions of Ap5A pentaammonium of a known concentration in different buffers (e.g., pH 4, 7, and 9) and at various temperatures (e.g., 4°C, 25°C, and 40°C).
- **Time-Point Sampling:** At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- **HPLC Analysis:** Inject the samples into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector. The mobile phase composition and gradient will need to be optimized for the separation of Ap5A from its potential degradation products.
- **Data Analysis:** The peak area of Ap5A at each time point is recorded. The degradation rate can be determined by plotting the natural logarithm of the peak area against time.

Determination of pKa by UV-Vis Spectroscopy

The acid dissociation constants (pKa) of Ap5A pentaammonium can be determined spectrophotometrically by measuring the change in its UV absorbance as a function of pH.

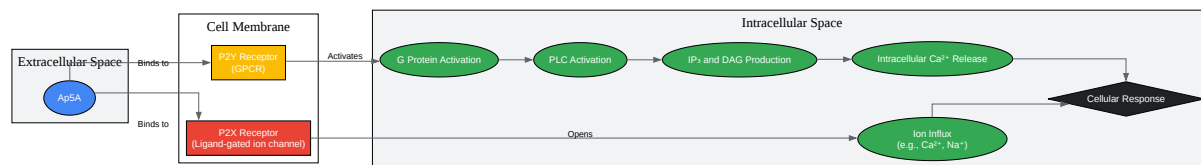
Methodology:

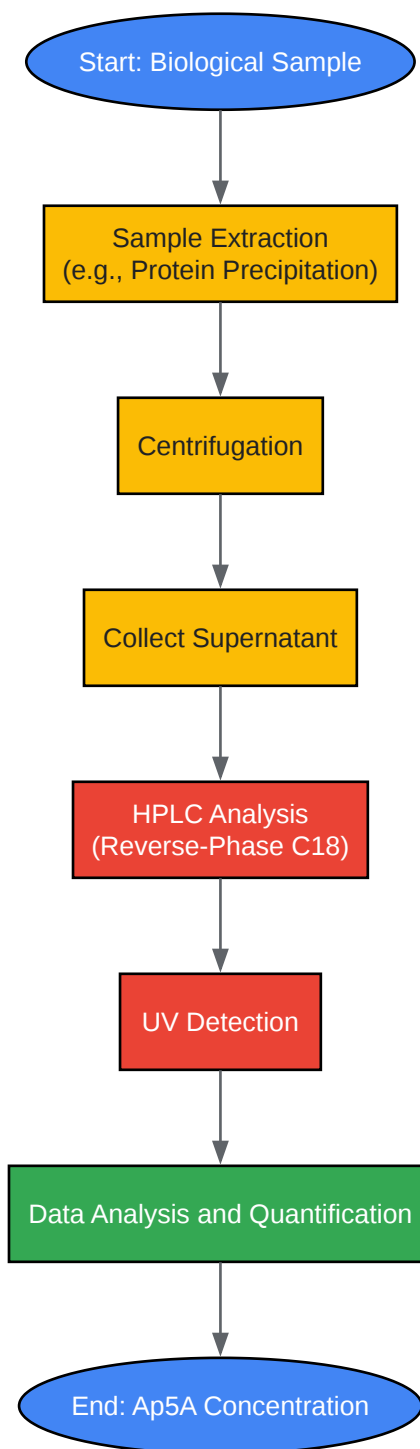
- **Solution Preparation:** Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).
- **Constant Concentration:** Prepare solutions of Ap5A pentaammonium with a constant concentration in each of the buffer solutions.
- **UV-Vis Measurement:** Measure the UV absorbance spectrum of each solution at a wavelength where the absorbance of the protonated and deprotonated forms of the molecule differs significantly.
- **Data Analysis:** Plot the absorbance values against the corresponding pH values. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s).

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway of Diadenosine Pentaphosphate

Diadenosine pentaphosphate is known to exert its biological effects by interacting with P2 purinergic receptors, which are broadly classified into P2X (ion channels) and P2Y (G protein-coupled) receptors.^{[2][3]} The following diagram illustrates a generalized signaling pathway for Ap5A.





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